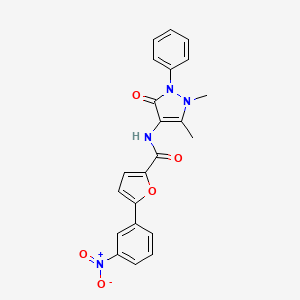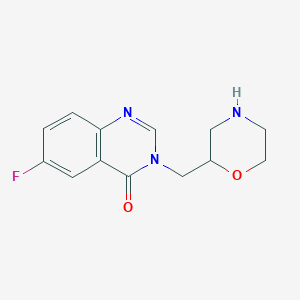![molecular formula C9H14N4O2 B6089194 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime (ODQ) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathway. ODQ is known to have a significant impact on cardiovascular, neuronal, and immune systems, making it a valuable tool for studying these systems.
Wirkmechanismus
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the binding of NO. This results in a decrease in the production of cGMP, which is a key mediator of the vasodilatory effects of NO. 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to have a high affinity for sGC, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to have a significant impact on various physiological systems. In the cardiovascular system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime inhibits the vasodilatory effects of NO, leading to vasoconstriction and an increase in blood pressure. In the nervous system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to impair synaptic plasticity, learning, and memory. In the immune system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime is a valuable tool for studying the role of sGC in various physiological and pathological conditions. Its high affinity for the enzyme makes it a potent inhibitor, allowing researchers to study the effects of sGC inhibition in a controlled manner. However, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research on 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime and its effects on physiological systems. One area of interest is the role of sGC in the regulation of inflammation, particularly in the context of chronic diseases such as atherosclerosis and diabetes. Another area of interest is the development of new sGC inhibitors with improved specificity and potency. Finally, there is a need for further research on the potential toxicity of 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime and its effects on other physiological systems.
Synthesemethoden
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime can be synthesized by reacting 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one with hydroxylamine hydrochloride. The reaction takes place in an aqueous solution of sodium bicarbonate at room temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been extensively used in scientific research to study the role of sGC in various physiological and pathological conditions. The compound has been shown to inhibit the vasodilatory effects of nitric oxide (NO) in the cardiovascular system, making it a valuable tool for studying the regulation of blood pressure and blood flow. 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has also been used to investigate the role of sGC in the regulation of neuronal function, including synaptic plasticity, learning, and memory. Additionally, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been used to study the role of sGC in the immune system, particularly in the regulation of inflammation.
Eigenschaften
IUPAC Name |
(NZ)-N-(4,4,6,6-tetramethyl-5H-[1,2,5]oxadiazolo[3,4-c]pyridin-7-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-8(2)6(10-14)5-7(12-15-11-5)9(3,4)13-8/h13-14H,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQODAQRWULVRU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NON=C2C(=NO)C(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=NON=C2/C(=N\O)/C(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z)-N-hydroxy-4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)
![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)

![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)